molecular formula C16H11NO4 B3700422 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate

Cat. No.: B3700422
M. Wt: 281.26 g/mol
InChI Key: BFFZKVHKVMBOKK-UHFFFAOYSA-N
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Description

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate is a chemical compound with a complex structure that includes both isoindole and benzoate groups

Biochemical Analysis

Biochemical Properties

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as esterases and proteases, which facilitate its hydrolysis and subsequent release of active moieties. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to catalytic activity that modifies the compound’s structure and function .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to altered gene expression and changes in cellular metabolism. For instance, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis through the activation of caspases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it binds to the active site of certain enzymes, blocking substrate access and thereby inhibiting enzymatic activity. Additionally, it can influence gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and energy production have been studied, revealing its potential to alter cellular energy homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate typically involves the reaction of phthalimide with benzoic acid derivatives under specific conditions. One common method involves the use of a base to facilitate the reaction between phthalimide and methyl benzoate, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl benzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-21-16(20)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZKVHKVMBOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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